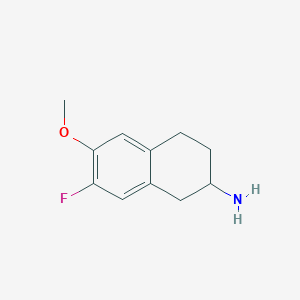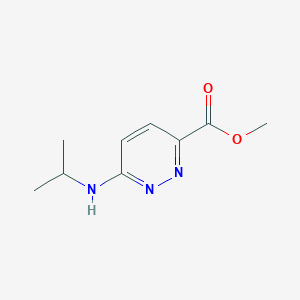
6-Ethoxynaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry. The compound’s structure consists of a naphthalene ring with an ethoxy group at the 6th position and two carbonyl groups at the 1st and 4th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Ethoxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 2-hydroxy-1,4-naphthoquinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as copper(II) oxide nanoparticles can be employed to facilitate the reaction under mild and solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-Ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Ethoxynaphthalene-1,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis, making it a potential candidate for anticancer therapy . The molecular targets include enzymes involved in redox reactions
Propiedades
Número CAS |
66947-62-4 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
6-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-2-15-8-3-4-9-10(7-8)12(14)6-5-11(9)13/h3-7H,2H2,1H3 |
Clave InChI |
RQFVCDMOFGMMLT-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)





![1,6-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900283.png)

![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

![(2-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B11900294.png)
![1,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11900299.png)
